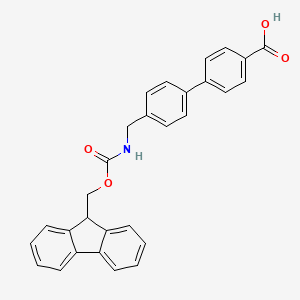

n-Fmoc-4-(4-carboxyphenyl)benzylamine

説明

Molecular Structure Analysis

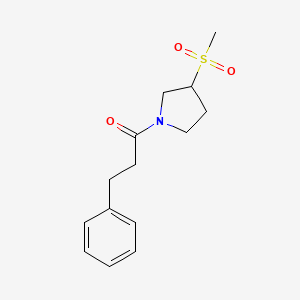

The molecular formula of n-Fmoc-4-(4-carboxyphenyl)benzylamine is C29H23NO4 and its molecular weight is 449.506.Chemical Reactions Analysis

The Fmoc group can be removed using a mild method developed in ionic liquid . The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times . The procedure works well even in the case of N-Fmoc amino acids bearing acid-sensitive protecting groups and of N-alkylated amino acid methyl esters .作用機序

Target of Action

The primary target of 4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid, also known as n-Fmoc-4-(4-carboxyphenyl)benzylamine, is the amine group of amino acids . This compound is frequently used as a protecting group for amines in peptide synthesis .

Mode of Action

The n-Fmoc-4-(4-carboxyphenyl)benzylamine interacts with its targets through a process of protection and deprotection. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This forms a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile and can be rapidly removed by a base, such as piperidine .

Biochemical Pathways

The use of n-Fmoc-4-(4-carboxyphenyl)benzylamine in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group, it prevents unwanted reactions during the synthesis process. Once the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function normally .

Action Environment

The action of n-Fmoc-4-(4-carboxyphenyl)benzylamine is influenced by the conditions of the reaction environment. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the Fmoc group being introduced under acidic conditions and removed under basic conditions . The temperature and solvent used can also affect the efficiency of the reactions .

特性

IUPAC Name |

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO4/c31-28(32)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-30-29(33)34-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHNARUPBSQMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)

![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571922.png)

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2571935.png)